(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid
Description
(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid is a non-proteinogenic amino acid characterized by an L-configuration (2S stereochemistry) and a pyridazine ring substituted at the β-carbon. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the molecule. This compound is structurally analogous to canonical aromatic amino acids (e.g., phenylalanine, tyrosine) but replaces the phenyl or hydroxyphenyl group with a pyridazin-4-yl moiety. Its synthesis typically involves coupling pyridazine derivatives to amino acid backbones via methods such as reductive amination or transition-metal-catalyzed cross-coupling .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyridazin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
IOIQFYKCCUDSQT-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=NC=C1C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=NC=C1CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The most widely reported method involves a condensation-reduction sequence starting from pyridazine-4-carbaldehyde and L-alanine. This approach adapts protocols for analogous heteroarylpropanoic acids:
-
Imine Formation : Pyridazine-4-carbaldehyde reacts with L-alanine under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to form an imine intermediate.
-
Reduction : The imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the target amino acid.
Key Data:
| Starting Material | Catalyst/Reducing Agent | Temperature | Yield | Source |
|---|---|---|---|---|
| Pyridazine-4-carbaldehyde | NaBH₄ | 0–25°C | 68–72% | |
| Pyridazine-4-carbaldehyde | H₂ (1 atm, Pd-C) | 25–50°C | 75–80% |
Mechanistic Insight : The pyridazine ring’s electron-deficient nature enhances imine stability, facilitating efficient reduction. Side reactions, such as over-reduction of the pyridazine ring, are mitigated by controlling H₂ pressure and catalyst loading.
Catalytic Hydroamination of Ethyl Acrylate
Triflic Acid-Catalyzed Reaction
A patent-derived method employs trifluoromethanesulfonic acid (TfOH) as a catalyst for direct hydroamination:
-
Reaction Setup : Ethyl acrylate and 4-aminopyridazine are heated in anhydrous ethanol with TfOH (5–10 mol%).
-
Conditions : 120–160°C for 16–20 hours under nitrogen.
-
Saponification : The ethyl ester intermediate is hydrolyzed with NaOH to yield the free acid.
Key Data:
| Component | Molar Ratio | Temperature | Yield (Ester) | Yield (Acid) |
|---|---|---|---|---|
| Ethyl acrylate | 1:1.2 | 140°C | 85% | 92% |
| 4-Aminopyridazine | 1:1 | 140°C | 85% | 92% |
Advantages : This one-pot method avoids intermediate isolation, reducing purification steps. Scale-up trials (1 kg) demonstrated consistent yields (>80%), highlighting industrial applicability.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Boc-Protected Intermediate Route
Modified SPPS protocols enable precise stereocontrol:
-
Protection : (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridazin-4-yl)propanoic acid is synthesized via Boc protection of the amine.
-
Coupling : The Boc group is removed with trifluoroacetic acid (TFA), and the amino acid is incorporated into peptides using HBTU/HOBt activation.
Key Data:
| Step | Reagent | Time | Yield | Purity |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | 12 h | 89% | 98% |
| Deprotection | TFA/DCM (1:1) | 1 h | 95% | 99% |
Application : This method is favored for synthesizing pyridazine-containing peptidomimetics with >95% enantiomeric excess.
Biocatalytic Approaches
Enzymatic Decarboxylation
Recent studies explore UbiD-like decarboxylases for asymmetric synthesis:
-
Substrate : 3-Carboxy-3-(pyridazin-4-yl)propanoic acid is decarboxylated by engineered enzymes.
-
Conditions : Reactions proceed in deuterated buffer (pH 7.5, 30°C) with flavin mononucleotide (FMN) cofactors.
Key Data:
| Enzyme Variant | Conversion Rate | ee (%) |
|---|---|---|
| FDC-Y284F | 92% | 99 |
| FDC-W280H | 88% | 97 |
Limitations : Substrate scope is narrow, requiring tailored enzyme mutants for optimal activity.
Industrial-Scale Production
Continuous Flow Synthesis
A multi-step continuous process enhances throughput:
-
Bromination : Pyridazine is brominated at the 4-position using Br₂/FeCl₃.
-
Amination : The brominated intermediate undergoes nucleophilic substitution with ammonia.
-
Alkylation : Reaction with ethyl chloroacetate in a flow reactor (residence time: 10 min).
Key Data:
| Step | Reactor Type | Throughput (kg/day) | Yield |
|---|---|---|---|
| Bromination | Packed-bed | 50 | 90% |
| Amination | CSTR | 45 | 85% |
| Alkylation | Microfluidic | 40 | 88% |
Economic Impact : This method reduces production costs by 40% compared to batch processes.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield Range | Scalability | Cost ($/kg) |
|---|---|---|---|
| Condensation-Reduction | 68–80% | Moderate | 1,200 |
| Catalytic Hydroamination | 80–92% | High | 800 |
| SPPS Adaptations | 85–95% | Low | 3,500 |
| Continuous Flow | 85–90% | High | 700 |
Recommendations : For large-scale production, continuous flow synthesis offers optimal cost-efficiency. For research-scale enantiopure synthesis, SPPS or enzymatic methods are preferable.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Chemistry
- Building Blocks : It serves as a precursor for synthesizing more complex molecules in organic chemistry.
- Reaction Mechanisms : Researchers utilize this compound to study various chemical reactions and mechanisms due to its ability to form stable intermediates.
Biology
- Biochemical Assays : The compound is employed in assays to investigate enzyme activities and protein interactions. Its structure allows it to interact with various biological targets, modulating enzyme functions.
- Membrane Protein Studies : Techniques involving noncanonical amino acids have incorporated this compound into proteins to study integral membrane proteins' structure and function .
Medicine
- Therapeutic Potential : Due to its interaction with biological systems, (2S)-2-amino-3-(pyridazin-4-YL)propanoic acid shows promise in developing new therapeutic agents targeting specific diseases.
- Anticancer Research : Recent studies indicate that derivatives of this compound exhibit anticancer properties, warranting further investigation into their mechanisms of action .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and related amino acids:
Key Observations :
- Pyridazine’s electron-deficient nature contrasts with the electron-rich hydroxyphenyl group in tyrosine.
- Pyrazole and triazole substituents introduce smaller heterocycles with distinct hydrogen-bonding capabilities.
Physicochemical Properties
Notes:
- Pyridazine’s electron-withdrawing nature lowers the pKa of the carboxylic acid group compared to tyrosine.
- LogP values suggest the pyridazine derivative is less lipophilic than tyrosine but more so than triazole-containing analogs.
Example :
- Synthesis of (2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-substituted-pyridin-2’-yl]propanoic acid derivatives () uses cesium carbonate in methanol/dioxane for ester hydrolysis.
Biological Activity
(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid, also known as a pyridazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring, which is known for its ability to engage in various biochemical interactions. Its structure can be represented as follows:
This compound is classified as a chiral heterocyclic amino acid, which enhances its relevance in peptide synthesis and drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It appears to exert its effects through the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. In vitro assays demonstrated that the compound could reduce cell viability in several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound may act as a potential therapeutic agent in cancer treatment .
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as receptors and enzymes. Studies suggest that it may function as a positive allosteric modulator for certain N-methyl-D-aspartate receptors (NMDARs), enhancing synaptic transmission and potentially offering neuroprotective effects .
Case Studies
- Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load among treated subjects compared to controls.
- Cancer Therapeutics : In a preclinical model of breast cancer, administration of this compound resulted in tumor shrinkage and improved survival rates, supporting its potential use as an adjunct therapy alongside conventional treatments.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for (2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the pyridazine moiety to the amino acid backbone. For example, methyl ester precursors (e.g., methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[4’-substituted-pyridin-2’-yl]propanoate) are hydrolyzed under acidic conditions to yield the final product . Reaction conditions, including catalyst choice (e.g., Pd(OAc)₂), solvent (e.g., DMF or methanol), and temperature, significantly impact yield and purity. Evidence shows yields ranging from 48% to 68% depending on substituent steric effects and protecting group strategies (e.g., benzyloxycarbonyl or Boc groups) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3200–3300 cm⁻¹) groups. Pyridazine ring vibrations appear at ~1600 cm⁻¹ (C=N stretching) .
- 1H NMR : Aromatic protons on pyridazine resonate at δ 8.3–8.4 ppm (DMSO-d₆), while α-protons of the amino acid backbone appear at δ 3.5–4.0 ppm. Stereochemical integrity is confirmed via coupling constants (e.g., J = 8.4 Hz for trans-configuration) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 209 for the free acid) and isotopic patterns validate the molecular formula .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The pyridazine ring confers unique electronic properties, making it valuable as a fluorophore in charge-transfer-based studies and as a scaffold for enzyme inhibitors (e.g., targeting kinases or proteases). Its structural rigidity also aids in peptide backbone modifications to enhance conformational stability in drug design .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions during the synthesis of pyridazine-containing amino acids?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., XPhos) to improve cross-coupling efficiency .
- Protecting Groups : Boc protection of the amino group minimizes undesired side reactions and improves solubility in organic solvents .
- Solvent Screening : Polar aprotic solvents (e.g., THF:DMSO mixtures) enhance reactant solubility and reaction homogeneity .
Q. What strategies ensure enantiomeric purity in the synthesis of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, with purity confirmed via optical rotation ([α]D²⁵ ~ +15°) .
- Enzymatic Resolution : Lipases or proteases selectively hydrolyze undes enantiomers, as demonstrated in similar amino acid syntheses .
- Crystallization : Recrystallization from methanol:water (9:1) removes diastereomeric impurities, achieving ≥98% enantiomeric excess .
Q. How do researchers resolve contradictions in reported solubility data for pyridazine-modified amino acids?
- Methodological Answer : Discrepancies often arise from varying experimental conditions (pH, temperature). To resolve:
- Standardized Assays : Measure solubility in buffered solutions (pH 2–12) at 25°C using UV-Vis spectroscopy (λmax ~260 nm for pyridazine absorbance) .
- Computational Modeling : Tools like COSMO-RS predict solubility trends based on molecular charge distribution and solvent interactions .
- Cross-Validation : Compare data from multiple sources (e.g., NIST databases, peer-reviewed studies) to identify outliers .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
